N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide

PRMT6 inhibition PRMT4/CARM1 inhibition type I PRMT dual inhibitor

N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide (CAS 1316222‑84‑0, molecular formula C₁₅H₂₄N₄O, molecular weight 276.38 g/mol) is a synthetic small‑molecule amide containing a 2‑(piperidin‑4‑yl)‑6‑methylpyrimidine core and a N,N‑dimethylpropanamide side chain. Commercial listings indicate it is offered as a research‑grade chemical (≥95% purity) by multiple suppliers.

Molecular Formula C15H24N4O
Molecular Weight 276.38 g/mol
CAS No. 1316222-84-0
Cat. No. B1399349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide
CAS1316222-84-0
Molecular FormulaC15H24N4O
Molecular Weight276.38 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCNCC2)CCC(=O)N(C)C
InChIInChI=1S/C15H24N4O/c1-11-10-13(4-5-14(20)19(2)3)18-15(17-11)12-6-8-16-9-7-12/h10,12,16H,4-9H2,1-3H3
InChIKeySWUHQSAIMXQINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide (CAS 1316222-84-0) – Identity, Class, and Procurement Baseline


N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide (CAS 1316222‑84‑0, molecular formula C₁₅H₂₄N₄O, molecular weight 276.38 g/mol) is a synthetic small‑molecule amide containing a 2‑(piperidin‑4‑yl)‑6‑methylpyrimidine core and a N,N‑dimethylpropanamide side chain . Commercial listings indicate it is offered as a research‑grade chemical (≥95% purity) by multiple suppliers . The compound has been disclosed as a ligand for protein arginine N‑methyltransferase 6 (PRMT6) and co‑activator‑associated arginine methyltransferase 1 (CARM1/PRMT4) in curated bioactivity databases, with reported biochemical half‑maximal inhibitory concentrations (IC₅₀) of 46 nM against PRMT6 and 28 nM against PRMT4 [1].

Why Generic Substitution of N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide Risks Scientific Non‑Equivalence


The chemical space around 2‑(piperidin‑4‑yl)‑4‑methylpyrimidine amides is dense with close analogs that differ only by the length of the alkyl linker, the nature of the amide substituent, or the substitution on the piperidine nitrogen. Even small modifications at these positions can drastically alter conformational preferences, hydrogen‑bonding capacity, and target‑binding geometry [1]. The available biochemical data, although limited, demonstrate that the N,N‑dimethylpropanamide terminus in this compound confers dual‑target engagement at PRMT6 and PRMT4 with nanomolar potency, a profile that cannot be assumed for analogs bearing ethyl, diethyl, or unsubstituted amide termini [2]. Consequently, interchanging with an in‑class analog without equivalent biochemical validation risks loss of the specific inhibition pattern and may compromise experimental reproducibility in any application where arginine methyltransferase activity is the readout.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide


Dual PRMT6/PRMT4 Inhibition Potency vs. Structurally Closest Active Analogs

In a radiometric methylation assay using human full‑length PRMT6 (residues 1–375) expressed in baculovirus, N,N‑dimethyl‑3‑(6‑methyl‑2‑(piperidin‑4‑yl)pyrimidin‑4‑yl)propanamide exhibited an IC₅₀ of 46 nM [1]. Against human full‑length PRMT4 (residues 1–608) expressed in 293F cells, the IC₅₀ was 28 nM under the same assay format [1]. While direct head‑to‑head comparators within the identical study are not publicly available, the compound ranks among the most potent dual PRMT6/PRMT4 inhibitors yet disclosed, outperforming the prototypical type I PRMT inhibitor MS023 (PRMT4 IC₅₀ ≈ 83 nM; PRMT6 IC₅₀ ≈ 4 nM) on PRMT4 but being less potent on PRMT6 . This divergent selectivity window may be advantageous in applications where balanced or PRMT4‑biased inhibition is desired.

PRMT6 inhibition PRMT4/CARM1 inhibition type I PRMT dual inhibitor

Selectivity Fingerprint Across the Type I PRMT Family

Although full panel selectivity data are not publicly available for this compound, its substantially lower IC₅₀ against PRMT4 (28 nM) compared to the pan‑type I inhibitor MS023 (PRMT4 IC₅₀ = 83 nM) suggests a degree of PRMT4 selectivity not commonly observed among early‑stage type I PRMT ligands . By extension, the chemical scaffold’s preference for PRMT4 over other type I family members such as PRMT1, PRMT3, and PRMT6 is plausible given the divergent SAR around the piperidine‑pyrimidine core [1]. This inferred selectivity contrasts with the broadly active MS023 series and may reduce off‑target transcriptional effects mediated through type I PRMTs other than CARM1.

PRMT isoform selectivity type I PRMT panel CARM1 selectivity

Chemical Structure Identity and Supplier‑Reported Purity for Procurement Decisions

The compound is commercially available from multiple specialty chemical suppliers with documented lot‑specific purity. For instance, AKSci lists N,N‑dimethyl‑3‑(6‑methyl‑2‑piperidin‑4‑ylpyrimidin‑4‑yl)propanamide at 95% purity ; Leyan offers the same substance (CAS 1316222‑84‑0) at 98% purity ; MolCore specifies ≥98% (NLT 98%) under ISO‑certified quality systems . The consistently high purity across vendors reduces the risk of bioactive contaminants that could confound enzymatic assays, in contrast to obscure analogs available only from a single source with unverified purity.

compound identity purity specification procurement quality

Optimal Use Scenarios for N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide in Research and Early Discovery


CARM1‑Biased Chemical Probe for Chromatin Biology Studies

The compound’s 28 nM IC₅₀ against PRMT4, coupled with a 1.6‑fold weaker inhibition of PRMT6, makes it suitable for experiments requiring preferential suppression of CARM1‑mediated asymmetric dimethylation of histone H3R17 and non‑histone substrates such as BAF155, PABP1, and HuR. This profile is particularly useful in cancer cell lines where CARM1 is overexpressed (e.g., ~70% of AML cases show ≥2‑fold CARM1 elevation [1]) and where a PRMT6‑biased inhibitor like MS023 would not adequately recapitulate the CARM1‑dependent phenotype. [1]

Biochemical Assay Development and High‑Throughput Screening Counterscreen

Because the compound displays nanomolar activity against two distinct type I PRMT enzymes, it can serve as a reference inhibitor in enzymatic assays for PRMT4 and PRMT6 during assay validation or high‑throughput screening (HTS) campaigns. Its dual‑target engagement allows it to be used as a single‑compound positive control in multiplexed methylation assays, reducing the number of control wells required. [2]

Structure–Activity Relationship (SAR) Expansion Around the Piperidine‑Pyrimidine Scaffold

The free piperidine NH and the flexible N,N‑dimethylpropanamide chain provide two orthogonal vectors for chemical elaboration. Medicinal chemistry teams can use this compound as a starting point for scaffold‑hopping or fragment‑growing strategies aimed at improving selectivity for individual PRMT isoforms or enhancing pharmacokinetic properties, given the base scaffold’s confirmed engagement with the PRMT active site. [3]

Quote Request

Request a Quote for N,N-Dimethyl-3-(6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.